An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde
CAS Number: 1011-27-4
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, spectroscopic data, plausible synthetic routes, and known biological activities.
Chemical and Physical Properties
3,5-Dimethoxy-4-methylbenzaldehyde is an organic compound featuring a benzaldehyde core with two methoxy groups and one methyl group substituting the aromatic ring.[1] These substitutions create an electron-rich aromatic system, influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-methylbenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 1011-27-4 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Monoisotopic Mass | 180.07864 Da | [3] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Purity | Commonly available at ≥97% | [1] |
| Predicted XlogP | 1.7 | [3] |
| SMILES | CC1=C(C=C(C=C1OC)C=O)OC | [3] |
| InChI | InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | [3] |
Spectroscopic Data
Detailed experimental spectra for 3,5-Dimethoxy-4-methylbenzaldehyde are not widely available in public repositories. The following tables provide predicted mass spectrometry data and comparative NMR data from structurally similar compounds to aid in characterization.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 181.08592 | 134.2 |
| [M+Na]⁺ | 203.06786 | 144.3 |
| [M-H]⁻ | 179.07136 | 138.9 |
| [M]⁺ | 180.07809 | 139.4 |
| Data sourced from PubChemLite, predicted using CCSbase.[3] |
Table 3: Comparative ¹H NMR Data of Related Benzaldehydes (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 3,5-Dimethoxybenzaldehyde | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃) |
| 3-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.66 (s, 2H, Ar-H), 7.39 (t, 2H, Ar-H), 2.41 (s, 3H, -CH₃) |
| 4-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.77 (t, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, -CH₃) |
| Note: This data is for comparative purposes to estimate the expected peak positions for 3,5-Dimethoxy-4-methylbenzaldehyde.[1] |
Table 4: Comparative ¹³C NMR Data of Related Benzaldehydes (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| 3,5-Dimethoxybenzaldehyde | 192.0 (C=O), 161.2 (Ar-C-O), 138.5 (Ar-C-CHO), 107.5 (Ar-C-H), 106.8 (Ar-C-H), 55.7 (-OCH₃) |
| 3-Methylbenzaldehyde | 192.6 (C=O), 138.9 (Ar-C), 136.5 (Ar-C), 135.3 (Ar-C), 130.0 (Ar-C), 128.9 (Ar-C), 127.2 (Ar-C), 21.2 (-CH₃) |
| 4-Methylbenzaldehyde | 192.5 (C=O), 137.3 (Ar-C), 135.3 (Ar-C), 129.1 (Ar-C), 127.9 (Ar-C), 71.8 (-CH₃) |
| Note: This data is for comparative purposes to estimate the expected peak positions for 3,5-Dimethoxy-4-methylbenzaldehyde.[1] |
Table 5: Characteristic Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 | Strong | C-H Stretch (Aromatic and Aliphatic) |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1200-1000 | Strong | C-O Stretch (Methoxy) |
| Note: These are general characteristic frequencies for substituted benzaldehydes. |
Experimental Protocols
Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for 3,5-Dimethoxy-4-methylbenzaldehyde is 2,6-dimethoxytoluene.
Materials:
-
2,6-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution (aqueous)
-
Hydrochloric acid (for work-up, if necessary)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[6]
-
Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 3,5-Dimethoxy-4-methylbenzaldehyde.
General Protocol for Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
-
Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The compound will be separated based on its retention time and then ionized (typically by electron ionization - EI).
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[7] They serve as precursors for compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
Biological Activity: 3,5-Dimethoxy-4-methylbenzaldehyde has been identified as a phenylacetic compound found in plants.[2] It has been reported to possess phenolic properties and to interact with the tumor necrosis factor (TNF) pathway.[2] Some studies suggest it can induce pro-inflammatory cytokines.[2] Additionally, it has shown inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[2]
Research on benzaldehyde derivatives has also pointed towards their interaction with key cellular signaling pathways. For instance, some benzaldehydes have been shown to suppress the binding activity of the 14-3-3ζ protein to other signaling proteins, a mechanism relevant in cancer research.[8] Furthermore, benzaldehyde has been implicated in stimulating autophagy through the sonic hedgehog (Shh) signaling pathway in specific cellular contexts.[9]
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - 3,5-dimethoxy-4-methylbenzaldehyde (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
